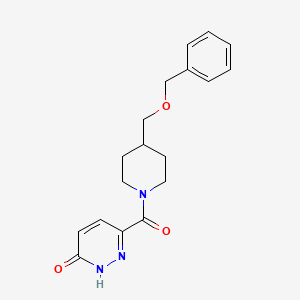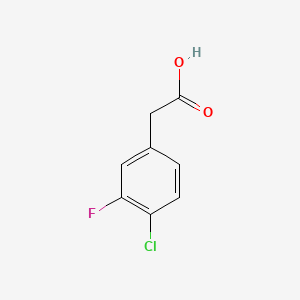![molecular formula C10H7ClN2O5 B2775706 (2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid CAS No. 1383931-94-9](/img/structure/B2775706.png)
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C10H7ClN2O5 and its molecular weight is 270.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study on the synthesis and evaluation of anticancer activity of novel thiazolidinone derivatives highlighted the significance of compounds related to "(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid". These compounds exhibited potent antimitotic activity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancers. The research identified specific derivatives with high levels of cytotoxicity towards cancer cells, suggesting their potential as anticancer agents. The study emphasized the importance of the substituent’s nature in enhancing anticancer cytotoxicity levels, demonstrating the compound's role in the development of novel anticancer therapies (Buzun et al., 2021).
Antimicrobial and Biocidal Properties
Transition metal carboxylates synthesized from ligands containing peptide linkage, including derivatives of "this compound", have been investigated for their biocidal properties. These compounds were tested in vitro against various microorganisms to assess their potential as antimicrobial agents. The study's findings suggest that the structural configuration of these compounds plays a crucial role in their biocidal activity, offering insights into the design of new antimicrobial agents based on this chemical scaffold (Shahzadi et al., 2008).
Structural and Molecular Insights
Research focusing on the crystal structure of related compounds provides valuable insights into their molecular arrangement and potential interactions. One study detailed the crystal structure of a similar compound, emphasizing the significance of hydrogen bonding in stabilizing the crystal structure. Such studies contribute to understanding the chemical behavior and potential applications of these compounds in various scientific fields (Kumar et al., 2017).
Synthesis and Characterization
The synthesis and characterization of novel compounds derived from "this compound" have been explored, demonstrating the compound's versatility as a precursor for various heterocyclic compounds. These studies not only highlight the synthetic pathways but also the potential therapeutic and industrial applications of the synthesized compounds. The detailed structural analysis through spectroscopic methods and quantum chemical calculations further aids in the exploration of their properties and applications (Venkatesan et al., 2016).
Propiedades
IUPAC Name |
(Z)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUVTAMUUOPOJ-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Propyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2775623.png)
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,3-benzothiazol-2-amine](/img/structure/B2775624.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2775627.png)

![ethyl 2-[3-(benzothiazol-2-ylthiomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B2775633.png)
![N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2775635.png)

![Ethyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2775637.png)
![1-methyl-9-(3-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2775638.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775644.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2775646.png)
